molecular formula C15H21N3O B12741645 Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- CAS No. 148981-64-0

Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)-

Katalognummer: B12741645
CAS-Nummer: 148981-64-0
Molekulargewicht: 259.35 g/mol
InChI-Schlüssel: DCMJBKFKXGPPMT-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- is a complex organic compound with a unique structure that includes a pyrazole ring and a phenylmethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the phenylmethoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- include:

    Ethanamine, N,N-dimethyl-: A simpler amine with similar structural features.

    N,N-Dimethylethylamine: Another tertiary amine with comparable properties.

    N-Ethyldimethylamine: A related compound with an ethyl group attached to the nitrogen atom.

Uniqueness

The uniqueness of Ethanamine, N,N-dimethyl-2-((S)-(1-methyl-1H-pyrazol-5-yl)phenylmethoxy)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

148981-64-0

Molekularformel

C15H21N3O

Molekulargewicht

259.35 g/mol

IUPAC-Name

N,N-dimethyl-2-[(S)-(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine

InChI

InChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3/t15-/m0/s1

InChI-Schlüssel

DCMJBKFKXGPPMT-HNNXBMFYSA-N

Isomerische SMILES

CN1C(=CC=N1)[C@H](C2=CC=CC=C2)OCCN(C)C

Kanonische SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.